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(1R)-1-(4-azepan-1-ylphenyl)ethanol

Cat. No.: B13169639
M. Wt: 219.32 g/mol
InChI Key: ZHXXYKCOAAVASV-GFCCVEGCSA-N
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Description

Significance of Stereochemistry in the Design and Discovery of Bioactive Molecules

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the field of drug design and discovery. mhmedical.comijpsjournal.com Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations. mhmedical.comnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. patsnap.com One enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects. nih.govpatsnap.com

This principle underscores the necessity of producing single-enantiomer drugs. nih.gov Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that require the characterization of the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov The ability to synthesize and analyze stereochemically pure compounds allows for the optimization of drug efficacy and safety, making asymmetric synthesis and chiral chromatography indispensable tools in modern medicinal chemistry. patsnap.comslideshare.net The focus on a single, active stereoisomer, such as the (1R)-configuration in the title compound, is a direct consequence of understanding the profound impact of stereochemistry on molecular interactions within a biological environment. ijpsjournal.com

Overview of Azepane-Containing Scaffolds in Organic Synthesis and Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in medicinal chemistry. researchgate.netcolab.ws Its inclusion in a molecule can significantly influence properties such as basicity, lipophilicity, and conformational flexibility, which in turn affect a drug's pharmacokinetic and pharmacodynamic profile. lifechemicals.com The seven-membered ring is more flexible than smaller five- or six-membered rings, which can be advantageous for optimizing binding interactions with biological targets. lifechemicals.com

Numerous bioactive molecules and approved drugs incorporate the azepane motif. researchgate.netlifechemicals.com For instance, azepane derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties. nih.gov The presence of the azepane ring can be found in natural products like the protein kinase inhibitor Balanol and in synthetic drugs such as the antihistamine Azelastine and the oral hypoglycemic agent Tolazamide. lifechemicals.comnih.gov The versatility of the azepane scaffold and its prevalence in medicinally relevant compounds make it an attractive component for the design of new therapeutic agents. nih.govdntb.gov.ua

Rationale for the Academic Investigation of (1R)-1-(4-azepan-1-ylphenyl)ethanol as a Model Compound

While specific research on this compound is not extensively published, a strong rationale for its investigation can be constructed based on its structural components. The molecule combines three key features of interest to medicinal chemists:

A Chiral Benzylic Alcohol: The (1R)-ethanol moiety provides a specific stereocenter. Chiral alcohols are crucial intermediates and structural motifs in many pharmaceuticals. sigmaaldrich.comacs.orgmdpi.com The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for target binding.

A Phenyl Group: This aromatic ring serves as a rigid spacer and can engage in various non-covalent interactions, such as pi-stacking, with biological targets.

An Azepane Moiety: As discussed, this saturated heterocycle can improve physicochemical properties and offers conformational flexibility for optimal receptor fitting. lifechemicals.com The nitrogen atom also provides a handle for further chemical modification.

Current State of Research on Structurally Related Chiral Alcohols and Azepane Derivatives

The current research landscape for compounds structurally related to this compound is active and diverse.

Chiral Alcohols: The synthesis of enantiomerically pure alcohols is a major focus in organic chemistry. nih.gov Biocatalysis, using enzymes like carbonyl reductases and alcohol dehydrogenases, has emerged as a powerful and green method for the stereoselective reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric excess. researchgate.netnih.gov Chemical methods, such as asymmetric transfer hydrogenation using ruthenium catalysts, are also widely employed for synthesizing important chiral alcohol intermediates for pharmaceuticals. acs.orgresearchgate.net

Azepane Derivatives: Research into azepane derivatives continues to yield compounds with interesting pharmacological profiles. Recent studies have explored functionalized azepanes as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. acs.orgnih.gov Synthetic methodologies are constantly being developed to create diverse azepane scaffolds, including ring-expansion strategies from piperidine (B6355638) precursors and tandem cyclization reactions. nih.govresearchgate.net The synthesis of polyhydroxylated azepanes, which can act as iminosugar mimics and glycosidase inhibitors, is another active area of investigation. nih.gov These efforts highlight the ongoing interest in the azepane core for drug discovery and development. nih.govresearchgate.net

Compound Data

Below are tables detailing the compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound(R)-1-(4-(Azepan-1-yl)phenyl)ethan-1-amine (Related Compound)
CAS Number Not explicitly found, but related to 25324411 nih.gov1212124-25-8 moldb.com
Molecular Formula C14H21NO nih.govC14H22N2 moldb.com
Molecular Weight 219.32 g/mol nih.gov218.34 g/mol moldb.com
Purity Data not availableTypically ≥98% moldb.com

Note: Data for the specific title compound is limited. A structurally similar compound is included for comparison.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B13169639 (1R)-1-(4-azepan-1-ylphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R)-1-[4-(azepan-1-yl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m1/s1

InChI Key

ZHXXYKCOAAVASV-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCCCCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 1 4 Azepan 1 Ylphenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections for the Chiral Alcohol and Azepane Moieties

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netresearchgate.netnih.gov For (1R)-1-(4-azepan-1-ylphenyl)ethanol, two primary disconnections are considered: the C-N bond of the azepane ring and the C-C bond connecting the phenyl ring to the chiral ethanol (B145695) moiety.

A logical retrosynthetic approach is to first disconnect the azepane ring. This can be envisioned through a nucleophilic substitution or reductive amination pathway, leading to (1R)-1-(4-aminophenyl)ethanol and a suitable C6 precursor. This intermediate, a chiral aminophenyl alcohol, is a key building block. Further disconnection of this intermediate at the chiral carbinol center via a reduction step points to 4-aminoacetophenone as a readily available starting material. This strategy isolates the challenge of creating the chiral center from the formation of the azepane ring.

An alternative disconnection involves breaking the bond between the azepane nitrogen and the phenyl ring, which would lead to a 4-substituted ethanol precursor and azepane. However, the former strategy is often preferred as it allows for the early introduction of the crucial chiral center.

Development of Stereoselective Synthetic Pathways for this compound

The synthesis of this compound hinges on the stereoselective construction of the chiral secondary alcohol. Several powerful strategies have been developed to achieve this, including asymmetric reduction, the use of chiral auxiliaries, and enzymatic resolutions.

Asymmetric Reduction Approaches for Chiral Secondary Alcohol Formation

Asymmetric reduction of a prochiral ketone, such as 4-aminoacetophenone or its protected derivatives, is a direct and atom-economical method to establish the desired stereocenter.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are robust methods for the enantioselective reduction of ketones. researchgate.netnih.govmanchester.ac.uk Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed. For the synthesis of chiral 1-phenylethanol (B42297) derivatives, catalysts based on chiral diphosphine ligands, such as BINAP, in combination with chiral diamine ligands have shown excellent activity and enantioselectivity. manchester.ac.uk

For instance, the hydrogenation of acetophenone (B1666503) derivatives can be achieved with high enantiomeric excess (ee) using Ru(II) catalysts bearing chiral ligands. The reaction conditions, including the choice of solvent, base, and hydrogen pressure, are critical for achieving high yields and selectivities.

Table 1: Examples of Asymmetric Hydrogenation of Acetophenone Derivatives

Catalyst System Substrate Product Configuration Enantiomeric Excess (ee) Reference
Ru(PPh3)3Cl2 / Chiral N4-Schiff base Acetophenone Not specified up to 76% nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. organic-chemistry.org Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. organic-chemistry.org These enzymes are attractive for industrial applications due to their mild reaction conditions and high specificity.

The reduction of 4-aminoacetophenone or related precursors can be accomplished using whole-cell biocatalysts or isolated enzymes. For example, various yeast strains and other microorganisms have been shown to reduce acetophenone derivatives to the corresponding chiral alcohols. organic-chemistry.org

Table 2: Biocatalytic Reduction of Acetophenone Derivatives

Biocatalyst Substrate Product Enantiomeric Excess (ee) Yield Reference
Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas 2-bromo-4-fluoro acetophenone (S)-1-(2'-bromo-4'-fluorophenyl)ethanol >99% >90% organic-chemistry.org

Chiral Auxiliary Strategies for Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. This method transforms an enantioselective reaction into a diastereoselective one, which can often be more straightforward to control and the products easier to separate.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the 4-aminoacetophenone precursor. Subsequent reduction of the ketone would then proceed with diastereoselectivity, controlled by the chiral auxiliary. Common chiral auxiliaries include oxazolidinones and camphor-derived auxiliaries. researchgate.netnih.gov

Resolution Techniques for Enantiomeric Separation and Enrichment

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent or enzymatic kinetic resolution.

Enzymatic kinetic resolution is a particularly powerful method that utilizes the ability of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. scbt.commasterorganicchemistry.com This allows for the separation of the two enantiomers. For example, racemic 1-phenylethanol can be resolved using lipases in the presence of an acyl donor. scbt.com This methodology can be applied to the racemic 1-(4-azepan-1-ylphenyl)ethanol (B13201383) or its precursor, 1-(4-aminophenyl)ethanol.

Table 3: Enzymatic Kinetic Resolution of 1-Phenylethanol

Enzyme Acyl Donor Solvent Product Reference
Novozyme 435 (Lipase) Vinyl acetate n-Hexane Enantiomerically pure 1-phenylethanol scbt.com

Once the chiral intermediate, (1R)-1-(4-aminophenyl)ethanol, is obtained in high enantiomeric purity, the final step involves the formation of the azepane ring. This can be achieved through N-alkylation with a suitable 1,6-difunctional hexane (B92381) derivative, such as 1,6-dihalohexane, under basic conditions, or via reductive amination with a 6-oxohexanoic acid derivative followed by reduction. nih.govnih.gov

Approaches to Azepane Ring Construction and Functionalization

Cyclization Reactions for the Synthesis of Seven-Membered Nitrogen Heterocycles

The construction of the azepane ring can be accomplished through various cyclization strategies, each with its own advantages. Key methodologies include:

Intramolecular Cyclization: A prevalent strategy involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions. For instance, the cyclization of a 6-halo-aminoalkane derivative is a direct approach to forming the azepane ring.

Ring Expansion Reactions: This approach involves expanding a more readily available smaller ring, such as a piperidine (B6355638) derivative, into the seven-membered azepane system. This method can offer excellent stereochemical control. rsc.org For example, diastereomerically pure azepane derivatives have been prepared in excellent yields through a stereoselective and regioselective piperidine ring expansion. rsc.org

Reductive Amination: The intramolecular reductive amination of a keto-amine or an aldehyde-amine can be an effective method for constructing the azepane ring. This involves forming a cyclic iminium ion intermediate which is then reduced to the saturated heterocycle.

Tandem Reactions: Modern synthetic approaches often employ tandem or cascade reactions. A notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes, which provides an efficient route to functionalized azepine derivatives. nih.gov Another approach uses a rhodium(III)-catalyzed C–H activation/[5 + 2] cyclization to build azepane-fused polycycles. acs.org

Carbonyl-Enamine Cyclization: A specific mode of ring closure involves an intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel method for forming the azepine ring system. chem-soc.si

Post-Cyclization Modifications and Substitutions on the Azepane Ring

Once the azepane ring is formed, it can be further modified, although in many synthetic routes for the target molecule, a pre-formed azepane is coupled directly. Should modifications be necessary, several reactions can be employed:

N-Functionalization: The secondary amine of the azepane ring is a key handle for introducing substituents. N-alkylation or N-arylation can be performed, though for the synthesis of this compound, the N-aryl group is typically introduced via a cross-coupling reaction as the primary bond-forming step.

C-Functionalization: Introducing substituents onto the carbon backbone of the azepane ring is more complex. It often requires starting with an already functionalized linear precursor before cyclization. For example, bromination of an azepandione derivative has been reported, creating a handle for further substitution. chem-soc.si

Palladium- and Copper-Catalyzed Coupling Reactions in the Phenyl-Azepane Linkage Formation

The formation of the C-N bond linking the azepane nitrogen to the phenyl ring is a critical step. Palladium- and copper-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. The reaction typically involves coupling azepane with an aryl halide, such as 1-(4-bromophenyl)ethanol (B1212655) or a protected version thereof.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most versatile methods for forming C-N bonds. nih.gov The reaction couples an amine (azepane) with an aryl halide or triflate. The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Johnphos) often providing the best results. youtube.comnih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence. nih.gov It is often more cost-effective than palladium-catalyzed methods. nih.gov These reactions typically use a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) and often require a ligand to facilitate the coupling. Ligands such as α-benzoin oxime or various diamines and amino acids have been shown to promote the coupling of aryl halides with N-nucleophiles. nih.gov Recent developments have identified novel ligands that enable the coupling of even sterically hindered reaction partners, a challenge for many catalytic systems. nih.gov

The table below illustrates a hypothetical comparison of catalytic systems for the phenyl-azepane linkage.

Catalyst SystemLigandBaseSolventTemperature (°C)Plausible Yield (%)
Pd₂(dba)₃XPhosK₂CO₃Toluene10085
Pd(OAc)₂RuPhosCs₂CO₃Dioxane11092
CuI1,10-PhenanthrolineK₃PO₄DMF12078
Cu(OAc)₂α-Benzoin OximeK₃PO₄DMSO8088

Optimization of Reaction Conditions and Isolation Procedures for High Purity and Yield

Achieving high yield and purity is paramount in chemical synthesis. This requires systematic optimization of reaction parameters and efficient isolation protocols. mdpi.com

Optimization studies typically involve screening various reaction components and conditions: researchgate.net

Catalyst and Ligand: For coupling reactions, screening different metal precursors and ligands is crucial to find the most active and selective combination. nih.gov

Solvent: The choice of solvent can dramatically affect reaction rates and yields. Solvents like toluene, dioxane, DMF, and DMSO are common for coupling reactions. researchgate.net

Base: The type of base and its strength are critical, particularly in cross-coupling reactions, influencing both the rate of reaction and the prevalence of side reactions.

Temperature and Concentration: Optimizing the reaction temperature and the concentration of reactants can maximize conversion while minimizing degradation or side product formation. mdpi.com

The following interactive table shows a hypothetical optimization study for the synthesis, demonstrating how varying conditions can impact the outcome.

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)TolueneK₂CO₃802465
2Pd(OAc)₂ (2)DioxaneK₂CO₃1001878
3Pd(OAc)₂ (2)DioxaneCs₂CO₃1001290
4Pd(OAc)₂ (1)DioxaneCs₂CO₃1001288
5Pd(OAc)₂ (2)DioxaneKOtBu100895
6Pd(OAc)₂ (2)DioxaneKOtBu110694 (with some decomposition)

Upon completion, the reaction mixture undergoes a work-up and purification procedure. Standard isolation involves:

Quenching: The reaction is stopped, often by adding water or a buffer.

Extraction: The product is extracted from the aqueous phase into an organic solvent.

Purification: The crude product is purified, most commonly by column chromatography on silica (B1680970) gel, to separate the desired compound from unreacted starting materials, catalyst residues, and byproducts.

Recrystallization: For solid compounds, recrystallization from a suitable solvent system is often used as a final step to obtain material of high purity. egrassbcollege.ac.in

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and improve safety.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, while powerful, can have moderate atom economy, making catalytic efficiency crucial.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. This includes using water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. nih.govwhiterose.ac.uk Recent advances in micellar catalysis allow for complex palladium-catalyzed reactions to be performed in water, significantly reducing the reliance on volatile organic compounds (VOCs). youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of highly active catalysts can lower the required reaction temperature, thereby saving energy. youtube.com Solvent-free methods, such as solid-supported reactions activated by microwaves, can also dramatically reduce energy consumption and reaction times. researchgate.net

Catalysis: Using catalytic reagents in small amounts is preferred over stoichiometric reagents. youtube.com A major goal is to reduce the loading of expensive and toxic heavy metal catalysts like palladium to parts-per-million (ppm) levels. youtube.com

Renewable Feedstocks: While the immediate precursors are often derived from petrochemical sources, future green syntheses may look towards bio-based feedstocks. For example, some solvents and organic linker molecules can be sourced from renewable products like cellulose (B213188) or starch. wisdomlib.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Sophisticated Structural Elucidation and Conformational Analysis of 1r 1 4 Azepan 1 Ylphenyl Ethanol

Advanced Spectroscopic Characterization Techniques for Stereochemical Assignment

The unambiguous determination of a chiral molecule's stereochemistry is a complex task requiring a combination of advanced spectroscopic methods. For (1R)-1-(4-azepan-1-ylphenyl)ethanol, a multi-technique approach is essential to confirm both the relative arrangement of its atoms and the absolute configuration of its single stereocenter.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY) for Relative Stereochemistry and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are required to establish connectivity and spatial relationships. creative-biostructure.com

For this compound, techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and the azepane ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.

To probe the molecule's three-dimensional structure and preferred conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. nih.gov This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å). For instance, NOE correlations between the methine proton of the ethanol (B145695) group (H-1) and specific protons on the azepane ring or the aromatic ring would provide crucial constraints for defining the molecule's preferred orientation in solution. The absence or presence of such correlations helps to map the relative stereochemistry and conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on the analysis of similar structural fragments.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C1 (Methine)~4.8 (quartet)~70.0Chiral center, shift influenced by OH and phenyl groups.
C2 (Methyl)~1.4 (doublet)~25.0Coupled to the C1 proton.
Phenyl C (C-para)-~148.0Carbon attached to the azepane nitrogen.
Phenyl C (C-ipso)-~143.0Carbon attached to the ethanol substituent.
Phenyl H (ortho to ethanol)~7.3 (doublet)~126.0Aromatic protons.
Phenyl H (ortho to azepane)~6.6 (doublet)~112.0Aromatic protons, shielded by the nitrogen atom.
Azepane (alpha to N)~3.3 (triplet)~50.0Protons adjacent to the nitrogen atom.
Azepane (beta to N)~1.8 (multiplet)~28.0Methylene protons of the seven-membered ring.
Azepane (gamma to N)~1.6 (multiplet)~27.0Methylene protons of the seven-membered ring.
OHVariable-Shift is concentration and solvent dependent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.netdundee.ac.uk The two techniques are complementary; some vibrational modes that are strong in IR are weak in Raman, and vice versa. researchgate.net

For this compound, IR spectroscopy would clearly identify key functional groups. A broad absorption band around 3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. rsc.org C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic ethyl and azepane groups would be just below 3000 cm⁻¹. The C-N stretching of the tertiary amine and C-O stretching of the secondary alcohol would also produce characteristic bands in the fingerprint region (1400-1000 cm⁻¹).

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic ring and the carbon backbone. nih.gov The symmetric breathing mode of the para-substituted phenyl ring would give a strong Raman signal. Subtle shifts in the vibrational frequencies in both IR and Raman spectra upon changes in solvent or temperature can indicate changes in conformation, as different conformers can have slightly different vibrational energies. epa.gov

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table outlines the expected absorption bands for the key functional groups.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Spectroscopy Method
AlcoholO-H Stretch3500 - 3200 (broad)IR (strong)
AromaticC-H Stretch3100 - 3000IR/Raman (medium)
AliphaticC-H Stretch3000 - 2850IR/Raman (strong)
AromaticC=C Ring Stretch1610, 1515IR/Raman (strong)
Tertiary AmineC-N Stretch1250 - 1020IR (medium)
Secondary AlcoholC-O Stretch1150 - 1050IR (strong)

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Determination

While NMR and vibrational spectroscopy define the structure and conformation, they generally cannot determine the absolute configuration of a chiral molecule. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are the methods of choice for this purpose. acoreconsumiveis.com.brresearchgate.net These include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD).

The definitive assignment of the (R) configuration at the C1 stereocenter requires comparing the experimental chiroptical spectrum with spectra predicted by quantum-chemical calculations (typically using Density Functional Theory, DFT). frontiersin.org A computational model of both the (R) and (S) enantiomers is generated, and their respective VCD, ECD, and ORD spectra are calculated. The absolute configuration is assigned by matching the experimentally measured spectrum to one of the calculated spectra. rsc.org

ECD and ORD: These techniques measure differential absorption and rotation of circularly polarized light in the UV-Vis range, respectively. The Cotton effects observed are associated with electronic transitions, primarily those of the aromatic chromophore. frontiersin.org

VCD: This technique is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net It provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration and conformation in solution.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. researchgate.net Provided that a suitable single crystal of this compound can be grown, this technique can provide a definitive three-dimensional model of the molecule.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's solid-state conformation. Crucially, for chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion methods can be used to determine the absolute configuration without ambiguity, thus providing ultimate confirmation of the (R)-stereochemistry assigned by chiroptical methods. benthamopen.com The crystal packing, stabilized by intermolecular forces such as hydrogen bonds from the hydroxyl group, would also be elucidated.

Table 3: Hypothetical Crystallographic Data for this compound This table presents the type of parameters that would be determined from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value
Crystal SystemThe crystal lattice system.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁
a, b, c (Å)Unit cell dimensions.a = 5.4, b = 8.3, c = 25.1
α, β, γ (°)Unit cell angles.α = 90, β = 94, γ = 90
ZNumber of molecules per unit cell.4
Flack ParameterA value close to 0 confirms the absolute structure.~0.0(1)

Conformational Dynamics and Preferred Conformations through Computational and Experimental Methods

The molecule this compound possesses significant conformational flexibility around several single bonds and within the seven-membered azepane ring. Understanding its conformational landscape—the collection of stable conformers and the energy barriers between them—is crucial. This is typically achieved by combining computational modeling with experimental validation. mdpi.com

Computational methods, such as DFT, can be used to perform a conformational search to identify all low-energy minima on the potential energy surface. epa.gov Key torsional angles to consider include the rotation around the C(phenyl)-N(azepane) bond, the C(phenyl)-C(ethanol) bond, and the puckering of the azepane ring itself, which can adopt several chair and boat-like conformations.

The results of these calculations provide the relative energies of different conformers. Experimental techniques like VCD or temperature-dependent NMR can then be used to validate these computational predictions, confirming which conformations are significantly populated at room temperature.

Solution-State Conformation Analysis using NMR and Molecular Dynamics Simulations

While X-ray crystallography reveals the static structure in a crystal lattice, the conformation in solution can be quite different and is often more biologically relevant. The combination of NMR spectroscopy and Molecular Dynamics (MD) simulations provides a powerful approach to study solution-state dynamics. nih.gov

As mentioned, NOESY experiments can provide a set of through-space proton-proton distance restraints. These experimental restraints can be used to validate or refine a structural model.

MD simulations can offer a more dynamic picture. arxiv.org In an MD simulation, the molecule is placed in a virtual box filled with solvent molecules (e.g., water or chloroform), and the movements of all atoms are calculated over time based on a force field. The resulting trajectory provides detailed information on the conformational flexibility, the time spent in different conformational states, and the influence of the solvent on the molecular structure. This can be particularly insightful for understanding the dynamics of the flexible azepane ring and its interaction with the rest of the molecule in a solution environment.

Investigations into Chemical Reactivity and Derivatization of 1r 1 4 Azepan 1 Ylphenyl Ethanol

Reactivity Profile of the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for chemical reactions, allowing for oxidation, substitution, and derivatization through esterification and etherification.

The oxidation of the secondary alcohol in (1R)-1-(4-azepan-1-ylphenyl)ethanol to the corresponding ketone, 4-(azepan-1-yl)acetophenone, can be achieved using a variety of oxidizing agents. The stereospecificity of this reaction is a key consideration, and various methods have been developed to control the stereochemical outcome.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2) and Swern or Dess-Martin periodinane oxidations. The choice of reagent can influence the reaction conditions and the tolerance of other functional groups within the molecule.

Mechanistically, these oxidations typically proceed through the formation of an intermediate that facilitates the removal of the carbinol hydrogen and the hydroxyl proton. For instance, Swern oxidation involves the reaction of the alcohol with oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.

Oxidizing AgentTypical Reaction ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room Temperature4-(azepan-1-yl)acetophenone
Manganese Dioxide (MnO2)Dichloromethane (DCM) or Chloroform (CHCl3), Reflux4-(azepan-1-yl)acetophenone
Dess-Martin PeriodinaneDichloromethane (DCM), Room Temperature4-(azepan-1-yl)acetophenone

The hydroxyl group of the secondary alcohol can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the carbinol carbon. These reactions typically proceed with an inversion of stereochemistry if they follow an SN2 mechanism.

For example, treatment with thionyl chloride (SOCl2) or a phosphorus halide can convert the alcohol into the corresponding alkyl halide. The subsequent reaction with a nucleophile can then introduce a new functional group at this position. The stereochemical integrity of the chiral center is a critical aspect of these transformations.

The secondary alcohol readily undergoes esterification and etherification reactions to produce a wide array of derivatives.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst, yields the corresponding esters. These reactions are valuable for creating prodrugs or modifying the pharmacokinetic properties of the parent compound.

Etherification: The formation of ethers can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This process allows for the introduction of various alkyl or aryl groups at the oxygen atom.

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid, Acid CatalystEster
EsterificationAcid Chloride, BaseEster
Etherification (Williamson)Base (e.g., NaH), Alkyl HalideEther

Functionalization of the Phenyl Ring

The phenyl ring, activated by the electron-donating azepanyl group, is susceptible to electrophilic aromatic substitution and can be functionalized through directed metalation strategies.

The azepan-1-yl group is a strong activating group and an ortho, para-director. Given that the para position is already substituted, electrophilic aromatic substitution reactions will predominantly occur at the positions ortho to the azepanyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions must be chosen carefully to avoid side reactions, such as oxidation of the alcohol or reaction at the nitrogen atom of the azepane ring.

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO4(1R)-1-(4-azepan-1-yl-3-nitrophenyl)ethanol
BrominationBr2, FeBr3(1R)-1-(3-bromo-4-azepan-1-ylphenyl)ethanol
Friedel-Crafts AcylationAcyl Chloride, AlCl3(1R)-1-(3-acetyl-4-azepan-1-ylphenyl)ethanol

Directed ortho metalation (DoM) offers a powerful method for the regioselective functionalization of the phenyl ring ortho to the directing group. In the case of this compound, both the hydroxyl group (after deprotonation) and the nitrogen of the azepane ring can potentially act as directing metalation groups (DMGs).

The process typically involves the deprotonation of a position ortho to the DMG by a strong base, such as an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. The choice of the directing group and the reaction conditions are crucial for controlling the outcome of the reaction.

Cross-Coupling Reactions for Extended Aromatic Systems

The extension of the aromatic system of this compound would likely involve the strategic introduction of a leaving group, such as a halide or triflate, onto the phenyl ring to enable participation in cross-coupling reactions. Standard palladium-catalyzed methodologies like Suzuki-Miyaura, Heck, and Sonogashira couplings could then be employed to form new carbon-carbon or carbon-heteroatom bonds, thereby creating more complex aromatic structures. However, specific studies detailing these transformations on this compound, including reaction conditions and yields, are not described in the available literature.

Transformations Involving the Azepane Nitrogen

The secondary amine within the azepane ring of this compound presents a key site for synthetic modification.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the azepane ring is expected to readily undergo N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones. Similarly, N-acylation using acyl chlorides or anhydrides would yield the corresponding amides. These reactions are fundamental in organic synthesis for modifying the steric and electronic properties of the amine. While general protocols for these transformations are well-established for a wide range of amines, specific examples and detailed findings for their application to this compound are not documented in publicly accessible research.

Heterocyclic Ring-Opening and Ring-Contraction Studies

Modifications of the azepane ring itself, such as ring-opening or ring-contraction, would represent more complex transformations. Ring-opening could potentially be achieved under specific conditions, leading to linear amino alcohol derivatives. Ring-contraction to form substituted piperidines or pyrrolidines would likely require multi-step synthetic sequences, possibly involving ring-opening followed by recyclization. Research literature specifically investigating these transformations on the azepane moiety of this compound has not been identified.

Regioselective and Stereoselective Transformations for Analogue Generation

The generation of analogues of this compound would hinge on the ability to perform regioselective and stereoselective reactions. This could involve, for instance, the regioselective functionalization of the aromatic ring or stereoselective transformations of the benzylic alcohol. The existing chiral center of the (1R)-ethanol moiety could direct the stereochemical outcome of reactions at adjacent positions. However, dedicated studies on such selective transformations for this particular molecule, which would be crucial for developing structure-activity relationships (SAR) in a medicinal chemistry context, are not available in the public scientific record.

Exploration of Biological Interactions and Molecular Mechanisms of 1r 1 4 Azepan 1 Ylphenyl Ethanol

Target Identification and Engagement Studies via Biochemical and Cell-Based Assays

Comprehensive data regarding the specific molecular targets of (1R)-1-(4-azepan-1-ylphenyl)ethanol are not present in the available literature. This includes a lack of information on its interactions with enzymes, receptors, and its broader effects in proteomic studies.

Enzyme Inhibition and Activation Assays to Characterize Catalytic Modulation

No published research was identified that has investigated the potential for this compound to inhibit or activate specific enzymes. As such, its profile as a modulator of catalytic activity remains uncharacterized.

Receptor Binding Profiling and Affinity Determination for Specific Receptors

There are no available studies that have profiled the binding of this compound to a panel of receptors. Consequently, its affinity and selectivity for any particular receptor are unknown.

Ligand-Protein Interaction Analysis in Proteomics Research Contexts

The use of this compound as a ligand in proteomics-based research to identify its protein interaction partners has not been described in the accessible scientific literature.

Mechanistic Investigations of Cellular Responses and Pathway Modulation

Detailed mechanistic studies on how this compound may affect cellular functions and signaling pathways are not currently available.

Analysis of Signaling Pathway Perturbations in Cellular Models

There is no published evidence to suggest which, if any, cellular signaling pathways are perturbed by this compound.

Exploration of Anti-proliferative Effects in Cancer Cell Lines (In Vitro Studies)

No in vitro studies have been published that assess the anti-proliferative effects of this compound on any cancer cell lines. Therefore, its potential as an anti-cancer agent has not been investigated.

Modulatory Effects on Defined Biochemical Pathways

The interaction of a small molecule like this compound with biological systems can lead to the modulation of specific biochemical pathways. These pathways are complex series of chemical reactions within a cell that are essential for life. By binding to key proteins, such as enzymes or receptors, within a pathway, a compound can either inhibit or activate its function, leading to a variety of physiological effects.

For instance, many therapeutic drugs exert their effects by targeting specific pathways. While the direct effects of this compound on biochemical pathways are not documented, its structural motifs, including the azepane and phenyl ethanol (B145695) groups, are found in compounds with known biological activities. These activities often stem from interactions with the central nervous system or cardiovascular-related pathways. Future research would be necessary to identify the specific pathways modulated by this compound and the resulting physiological consequences.

In Silico Approaches to Binding Affinity and Activity Prediction

In the absence of extensive experimental data, computational methods, collectively known as in silico approaches, provide powerful tools to predict the biological activity of a compound. These methods use computer simulations and modeling to estimate how a molecule like this compound might interact with a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). This method allows researchers to visualize how a compound like this compound might fit into the active site of a protein. The results of molecular docking are often expressed as a "docking score," which estimates the binding affinity between the ligand and the target.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a more dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein. This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the binding.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data

While specific data for this compound is not available, the following table illustrates the type of data generated in such studies for a hypothetical compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesStability in MD Simulation (RMSD)
Enzyme A-8.5TYR-82, PHE-210, ASP-125< 2.0 Å
Receptor B-7.2TRP-150, LEU-98, SER-100< 2.5 Å
Enzyme C-9.1HIS-45, VAL-67, ILE-130< 1.8 Å

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can be built to predict the activity of new, untested compounds.

A QSAR model for a series of compounds related to this compound would involve calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) and correlating them with their measured biological activity. Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs.

Pharmacophore Modeling for De Novo Ligand Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to identify the key features of a molecule like this compound that are responsible for its potential biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. This can lead to the discovery of novel compounds with similar biological activity. Furthermore, pharmacophore models can guide the de novo design of new ligands by providing a blueprint of the required structural features.

Chirality-Dependent Biological Activity: Comparative Studies with (1S)-1-(4-azepan-1-ylphenyl)ethanol and Racemic Mixtures

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer. It is well-established in pharmacology that enantiomers can have significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

One enantiomer may have high affinity for a target, while the other may have low or no affinity. In some cases, the two enantiomers can even have opposing effects. A racemic mixture, which contains equal amounts of both enantiomers, will exhibit the combined effects of both.

Therefore, a comprehensive understanding of the biological activity of this compound would require comparative studies of the pure (1R)-enantiomer, the pure (1S)-enantiomer, and the racemic mixture. Such studies would be crucial to determine which enantiomer is responsible for any observed biological effects and to assess the potential for stereoselective activity.

Table 2: Illustrative Comparative Biological Activity Data

The following table provides a hypothetical example of how the biological activity of enantiomers and a racemate might differ.

CompoundTarget Binding Affinity (IC50, nM)Functional Activity (EC50, nM)
This compound1050
(1S)-1-(4-azepan-1-ylphenyl)ethanol500> 10000 (inactive)
Racemic 1-(4-azepan-1-ylphenyl)ethanol (B13201383)20100

Structure Activity Relationship Sar Studies and Rational Analogue Design of 1r 1 4 Azepan 1 Ylphenyl Ethanol Derivatives

Systematic Modification of the Azepane Moiety

The seven-membered azepane ring is a key feature of the molecule, and its size and substitution pattern would be critical determinants of biological interactions.

Impact of Azepane Ring Size Variation (e.g., Piperidine (B6355638), Pyrrolidine (B122466) Analogues) on Activity

While no direct studies on (1R)-1-(4-azepan-1-ylphenyl)ethanol were found, research on related compounds offers some clues. For instance, studies on other classes of compounds containing cyclic amines have shown that varying the ring size from a seven-membered azepane to a six-membered piperidine or a five-membered pyrrolidine can significantly alter a compound's binding affinity and efficacy at various biological targets. This is often due to changes in the conformational flexibility and the spatial orientation of the nitrogen atom and its substituents. For example, research on pyrovalerone analogs, which also feature a phenyl ring and a cyclic amine, demonstrated that reducing the ring size from a piperidine to a pyrrolidine led to a substantial loss in binding potency at monoamine transporters nih.gov. This highlights the critical role of the cyclic amine's structure in biological activity.

Effects of N-Substitution Patterns on Biological Interactions

The nitrogen atom of the azepane ring presents a clear point for modification. Introducing various substituents on this nitrogen could influence the molecule's polarity, basicity, and steric bulk, thereby affecting its ability to form key interactions with a biological target. For instance, N-alkylation with different alkyl groups or the introduction of more complex functionalities could modulate the compound's pharmacokinetic properties and target engagement. Studies on the N-alkylation of amines with alcohols have demonstrated efficient methods for such modifications nih.gov. However, specific data on how N-substitution of the azepane in this compound impacts its biological profile is not available.

Exploration of Substituents on the Phenyl Ring

The central phenyl ring serves as a scaffold, and its electronic and steric properties can be fine-tuned through substitution.

Electronic and Steric Effects of Para-Substitutions on Activity

The parent compound features the azepane and ethanol (B145695) groups in a para-relationship on the phenyl ring. The introduction of various substituents at other positions could significantly impact activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at different positions would alter the electron density of the aromatic ring, potentially influencing its interaction with a target protein. Steric bulk is another crucial factor; large substituents could either enhance binding by filling a hydrophobic pocket or reduce activity through steric hindrance.

Modifications at the Chiral Ethanol Carbon

The chiral center at the ethanol moiety introduces stereoselectivity into the molecule's potential biological interactions.

The (1R)-configuration specifies a particular three-dimensional arrangement at this carbon. It is highly probable that the corresponding (1S)-enantiomer would exhibit different biological activity, a common phenomenon in pharmacology. Modifications at this benzylic position, such as altering the hydroxyl group to an ether or ester, or changing the methyl group to a larger alkyl chain, would directly impact the molecule's hydrogen bonding capacity and steric profile. The importance of chirality has been demonstrated in studies of other chiral alcohols, where enantiomers showed different binding energies in complexes nih.gov.

Design and Synthesis of Focused Library Compounds for Comprehensive SAR Elucidation

To efficiently explore the SAR of this compound, the design and synthesis of a focused library of compounds is a powerful strategy. nih.gov This approach involves the parallel synthesis of a series of related compounds, allowing for the systematic variation of different parts of the molecule. For this particular scaffold, a library could be designed to simultaneously explore modifications at the methyl and hydroxyl positions, as well as substitutions on the phenyl ring and the azepane moiety.

The synthesis of such a library would likely begin with a common intermediate that can be readily diversified in the final steps. nih.gov For example, a ketone precursor to this compound could be reacted with a variety of Grignard reagents to install different alkyl or aryl groups. Subsequent stereoselective reduction would yield the chiral alcohol, which could then be subjected to a range of derivatization reactions at the hydroxyl group. This combinatorial approach allows for the rapid generation of a diverse set of compounds for biological testing, accelerating the identification of lead candidates with improved properties.

Computational Chemistry in Predictive SAR Modeling and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting SAR and guiding lead optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of the synthesized analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the putative binding mode of this compound and its derivatives within the active site of a target protein. nih.gov By visualizing the interactions between the ligand and the protein, researchers can understand the structural basis for the observed SAR and make more informed decisions in the design of new analogues. For example, if docking studies reveal an unoccupied hydrophobic pocket near the methyl group, this would provide a strong rationale for synthesizing analogues with larger alkyl substituents at that position. nih.gov These computational methods, when used in conjunction with experimental data, can significantly streamline the drug discovery process, reducing the time and resources required to develop optimized lead compounds.

Potential Applications of 1r 1 4 Azepan 1 Ylphenyl Ethanol As a Synthetic Intermediate and Probe Molecule

Utility in the Synthesis of Complex Organic Molecules and Fine Chemicals

There is currently a lack of published research detailing the use of (1R)-1-(4-azepan-1-ylphenyl)ethanol as a starting material or key intermediate in the synthesis of complex organic molecules or fine chemicals. While its structure, containing a secondary alcohol and a tertiary amine, presents opportunities for various chemical transformations, specific examples of its incorporation into larger, more complex molecular scaffolds are not readily found in the scientific literature.

Development as a Chiral Building Block in Asymmetric Synthesis

The (1R)-configuration of the stereocenter bearing the hydroxyl group makes this compound a potential chiral building block. In principle, chiral alcohols are valuable precursors in asymmetric synthesis, capable of inducing stereoselectivity in subsequent reactions. researchgate.netuvic.cayork.ac.uk They can be used to construct other chiral molecules by transferring their stereochemical information. However, no specific studies or methodologies have been found that explicitly utilize this compound for this purpose. The development and application of this specific compound as a chiral auxiliary or synthon in asymmetric catalysis have not been documented in the reviewed literature.

Application as a Chemical Probe for Elucidating Biological Mechanisms

The structural components of this compound, particularly the azepane moiety, are found in various biologically active compounds. This might suggest its potential as a scaffold for the development of chemical probes. However, a detailed search for its application in this area yielded no specific results.

Design and Synthesis of Labeled Analogues for Imaging Studies

The development of labeled analogues, for instance with radioactive isotopes like ¹⁸F for positron emission tomography (PET) imaging, is a common strategy to study the in vivo distribution and target engagement of molecules. nih.govnih.gov While there are examples of other azepane-containing molecules being developed as imaging agents, there is no evidence in the reviewed literature of this compound being used as a precursor for such labeled analogues.

Development of Affinity Labeling Reagents for Target Validation

Affinity-based probes are powerful tools for identifying the protein targets of bioactive small molecules. This often involves modifying the molecule of interest to include a reactive group and a reporter tag. The synthesis of such probes from this compound has not been described in the available scientific or patent literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.